1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine
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Description
Scientific Research Applications
Synthesis and Antibacterial Activities
The synthesis of novel piperazine derivatives, including those related to the 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine structure, has been explored for their antibacterial activities. For instance, the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been reported, showing promising antibacterial activities against various pathogens. These derivatives were synthesized through connection reactions of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility of piperazine scaffolds in medicinal chemistry (Wu Qi, 2014).
Development and Characterization of Receptor Antagonists
Research has also focused on the development of piperazine derivatives as receptor antagonists. A study described the synthesis and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibited subnanomolar affinity and high selectivity, highlighting the potential of piperazine derivatives in targeting specific receptors for therapeutic purposes (T. Borrmann et al., 2009).
Anticancer Activity Evaluation
The anticancer potential of piperazine derivatives has been a subject of investigation. Studies on 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells revealed significant antiproliferative effects. These compounds were synthesized and evaluated for their ability to inhibit the growth of MCF-7 breast cancer cells, offering insights into the design of new anticancer agents based on piperazine structures (L. Yurttaş et al., 2014).
Novel Synthesis Approaches
The exploration of novel synthesis methods for piperazine derivatives has been pivotal in advancing research applications. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine via multiple steps including alkylation and reduction has been detailed, demonstrating the synthetic versatility and potential for creating diverse piperazine-based compounds for various scientific applications (Z. Quan, 2006).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-fluoro-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWRKLDZDCNDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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